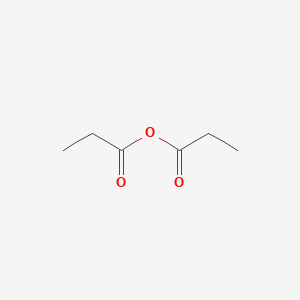

Propionic anhydride

Cat. No. B123092

Key on ui cas rn:

123-62-6

M. Wt: 130.14 g/mol

InChI Key: WYVAMUWZEOHJOQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05128475

Procedure details

A 250 ml stainless steel, magnetically stirred autoclave was filled with 0.1 mmol palladium(II) acetate, 5 mmol bisphenyl(2-pyridyl)phosphine, 4 mmol p-toluenesulfonic acid, 50 ml propionic acid and 10 ml n-butylamine. Air was then evacuated from the autoclave. The autoclave was then pressurized with 30 bar carbon monoxide and 20 bar ethene, sealed and heated to 110° C. After 11/2 hours reaction time, a sample of the contents of the autoclave was withdrawn and analyzed by gas-liquid chromatography. The analysis revealed that N-butyl propionamide had been formed with a selectivity (based on amine) of >95%, together with propionic anhydride. The mean conversion rate was calculated to be 1,500 moles ethene/gram atom Pd/hour.

[Compound]

Name

stainless steel

Quantity

250 mL

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

C1(P([C:14]2[CH:19]=[CH:18]C=CC=2)C2C=CC=CN=2)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=[O:27])=CC=1.[C:31]([OH:35])(=[O:34])[CH2:32][CH3:33]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(N)CCC>[C:31]([O:35][C:14](=[O:27])[CH2:19][CH3:18])(=[O:34])[CH2:32][CH3:33] |f:3.4.5|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

5 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=NC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

4 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)O)C

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

|

Name

|

|

|

Quantity

|

0.1 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(CCC)N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Air was then evacuated from the autoclave

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 11/2 hours reaction time

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a sample of the contents of the autoclave was withdrawn

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)(=O)OC(CC)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |